molecular formula C16H31NO3S2 B14152170 S-2-((4-(Decahydro-2-naphthyl)butyl)amino)ethyl thiosulfate CAS No. 21209-19-8

S-2-((4-(Decahydro-2-naphthyl)butyl)amino)ethyl thiosulfate

Cat. No.: B14152170
CAS No.: 21209-19-8
M. Wt: 349.6 g/mol
InChI Key: QQYDMJPKLDCHMD-GPANFISMSA-N
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Description

S-2-((4-(Decahydro-2-naphthyl)butyl)amino)ethyl thiosulfate is a complex organic compound with a unique structure that includes a decahydro-2-naphthyl group, a butyl chain, and a thiosulfate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((4-(Decahydro-2-naphthyl)butyl)amino)ethyl thiosulfate typically involves multiple steps. One common method starts with the preparation of the decahydro-2-naphthyl derivative, which is then reacted with a butyl amine to form the intermediate. This intermediate is subsequently treated with ethyl thiosulfate under specific reaction conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

S-2-((4-(Decahydro-2-naphthyl)butyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.

    Reduction: The compound can be reduced to form simpler thiol derivatives.

    Substitution: The amino and thiosulfate groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiosulfate group can yield sulfonate derivatives, while reduction can produce thiol derivatives.

Scientific Research Applications

S-2-((4-(Decahydro-2-naphthyl)butyl)amino)ethyl thiosulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-2-((4-(Decahydro-2-naphthyl)butyl)amino)ethyl thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. The decahydro-2-naphthyl group may enhance the compound’s binding affinity to specific targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiosulfate derivatives and decahydro-2-naphthyl-containing molecules. Examples include:

Uniqueness

S-2-((4-(Decahydro-2-naphthyl)butyl)amino)ethyl thiosulfate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

21209-19-8

Molecular Formula

C16H31NO3S2

Molecular Weight

349.6 g/mol

IUPAC Name

4-[(8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl]-N-(2-hydroxysulfonothioyloxyethyl)butan-1-amine

InChI

InChI=1S/C16H31NO3S2/c18-22(19,21)20-12-11-17-10-4-3-5-14-8-9-15-6-1-2-7-16(15)13-14/h14-17H,1-13H2,(H,18,19,21)/t14?,15?,16-/m0/s1

InChI Key

QQYDMJPKLDCHMD-GPANFISMSA-N

Isomeric SMILES

C1CCC2CCC(C[C@@H]2C1)CCCCNCCOS(=O)(=S)O

Canonical SMILES

C1CCC2CC(CCC2C1)CCCCNCCOS(=O)(=S)O

Origin of Product

United States

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